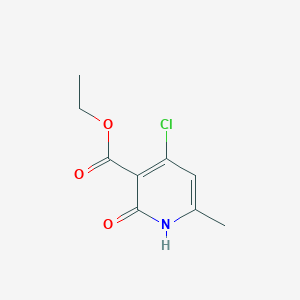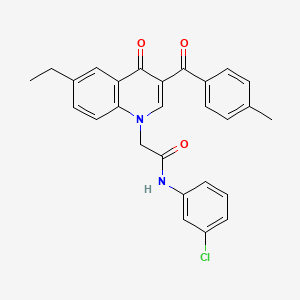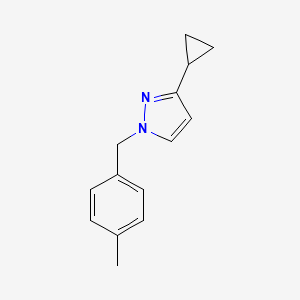![molecular formula C12H8F2O3 B3011969 3-[5-(Difluoromethyl)furan-2-yl]benzoic acid CAS No. 2248375-22-4](/img/structure/B3011969.png)
3-[5-(Difluoromethyl)furan-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Difluoromethyl)furan-2-yl]benzoic acid, also known as DFBA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DFBA is a derivative of benzoic acid and is synthesized using a multi-step process involving several reagents and catalysts.
Mechanism of Action
The mechanism of action of 3-[5-(Difluoromethyl)furan-2-yl]benzoic acid is not well understood, but it is believed to act as an inhibitor of protein kinase C. Protein kinase C is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of protein kinase C has been shown to have anti-cancer effects, making this compound a potential candidate for the development of anti-cancer agents.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, including breast cancer and lung cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
3-[5-(Difluoromethyl)furan-2-yl]benzoic acid has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial sources, making it easy to obtain for research purposes. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in the development of therapeutics.
Future Directions
There are several future directions for research involving 3-[5-(Difluoromethyl)furan-2-yl]benzoic acid. One potential direction is the development of novel anti-cancer agents based on this compound. This compound could also be used as a building block for the synthesis of other compounds with potential applications in various fields, including imaging and diagnostics. Another potential direction is the study of the in vivo effects of this compound, which could provide valuable insights into its potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, including the development of anti-cancer agents and fluorescent probes for imaging applications. Its synthesis method involves several steps and reagents, and it has several biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis. This compound has several advantages for lab experiments, but also has some limitations. Future research involving this compound could lead to the development of novel compounds with potential applications in various fields.
Synthesis Methods
3-[5-(Difluoromethyl)furan-2-yl]benzoic acid is synthesized using a multi-step process that involves several reagents and catalysts. The first step involves the preparation of 5-(difluoromethyl)furan-2-carbaldehyde using 2,4-difluorobenzaldehyde and 2,3-dihydrofuran. The aldehyde is then converted to 5-(difluoromethyl)furan-2-carboxylic acid using potassium permanganate. The final step involves the esterification of the carboxylic acid using methanol and sulfuric acid to yield this compound.
Scientific Research Applications
3-[5-(Difluoromethyl)furan-2-yl]benzoic acid has several scientific research applications, including its use as a building block in the synthesis of various compounds. It has been used in the synthesis of inhibitors of protein kinase C, which is an important enzyme involved in various cellular processes. This compound has also been used in the synthesis of potential anti-cancer agents, as well as in the development of fluorescent probes for imaging applications.
properties
IUPAC Name |
3-[5-(difluoromethyl)furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O3/c13-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)12(15)16/h1-6,11H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLXCQXPXYOEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)

![N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3011902.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B3011906.png)
![methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate](/img/structure/B3011907.png)
